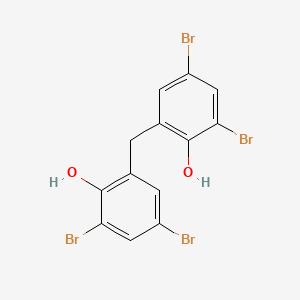

2,2'-Methylenebis(4,6-dibromophenol)

Description

Historical Trajectory and Evolution of Substituted Phenolic Methane (B114726) Compounds

The journey of substituted phenolic methane compounds is intrinsically linked to the birth of polymer chemistry. The story begins with the exploration of reactions between phenol (B47542) and formaldehyde (B43269), which culminated in the invention of Bakelite by Dr. Leo Baekeland in the early 20th century. atlasfibre.com This first synthetic thermoset polymer demonstrated the immense potential of creating robust materials from simple phenolic precursors. atlasfibre.com The initial success with phenol-formaldehyde resins spurred further investigation into related structures.

A significant evolution was the development of bisphenols, a group of chemicals that feature two hydroxyphenyl (phenol) groups linked by a bridging group. wikipedia.org The most famous member of this family is Bisphenol A (BPA), produced industrially through the condensation reaction of phenol and acetone (B3395972). wikipedia.org First synthesized in 1891, its commercial importance surged in the 1950s as a key monomer for producing polycarbonate plastics and epoxy resins. bcp-instruments.com The versatility of the synthesis process allowed for the creation of a wide array of bisphenol derivatives by substituting acetone with other ketones or aldehydes. wikipedia.org For instance, reacting phenol with formaldehyde produces Bisphenol F (BPF). wikipedia.org

The functionalization of the phenolic rings themselves represented the next phase of evolution. Scientists began to explore the synthesis of phenols with various substituents on the aromatic ring to tailor their properties for specific applications. nih.govnih.gov This includes halogenation, particularly bromination, to impart flame-retardant properties. bcp-instruments.com The development of methods for synthesizing substituted phenols, such as electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions, has been a significant area of research in organic chemistry. nih.gov This historical progression from simple phenol-formaldehyde resins to complex, multi-substituted bisphenol compounds like 2,2'-Methylenebis(4,6-dibromophenol) reflects a continuous drive for materials with enhanced performance and specialized functionalities.

Significance and Research Imperatives for Polybrominated Diphenylmethanes

The significance of polybrominated diphenylmethanes is largely tied to the broader class of brominated flame retardants (BFRs). BFRs are added to a wide variety of consumer products, including plastics, textiles, and electronics, to reduce their flammability. mdpi.comresearchgate.net Structurally similar compounds, such as polybrominated diphenyl ethers (PBDEs) and Tetrabromobisphenol A (TBBPA), have been used extensively for this purpose. bcp-instruments.commdpi.com The diphenylmethane (B89790) structure provides a stable backbone, while the bromine atoms interfere with the chemistry of combustion.

However, the widespread use of BFRs has led to significant research imperatives. Additive flame retardants, which are blended into materials rather than chemically bound, can leach into the environment over the product's life cycle. researchgate.net This has resulted in the global distribution of compounds like PBDEs, which are persistent, bioaccumulative, and have been detected in environmental samples, wildlife, and humans. mdpi.comresearchgate.net Concerns over their potential toxicity, including endocrine-disrupting effects and neurotoxicity, have driven research and led to restrictions on many PBDEs. mdpi.comnih.govbritannica.com

These concerns create a critical research imperative for polybrominated diphenylmethanes like 2,2'-Methylenebis(4,6-dibromophenol). Researchers are driven to:

Assess Toxicological Profiles: There is a need to understand the specific biological effects of polybrominated diphenylmethanes, as their toxicity may differ from their diphenyl ether cousins. mdpi.com Research on other brominated bisphenols has indicated potential for cytotoxicity and genotoxicity. nih.gov

Investigate Environmental Fate: Studies are required to determine their environmental persistence, degradation pathways, and potential for bioaccumulation.

Explore Biological Activity: Beyond toxicity, there is growing interest in the potential therapeutic properties of brominated phenols. Bromophenols isolated from marine organisms have shown potent antioxidant and radical scavenging activities, and some naturally produced PBDEs are being investigated for anticancer properties. mdpi.comnih.govtandfonline.com This suggests that synthetic bromophenols, including diphenylmethane derivatives, warrant investigation for potentially valuable bioactivities. tandfonline.com

Structural Classification and Nomenclature within Bisphenol Derivatives

Bisphenols are a class of chemical compounds that share a common structural motif: two hydroxyphenyl groups connected by a linking bridge. wikipedia.org The term "bisphenol" itself indicates the presence of two "phenol" moieties. The classification and nomenclature of these derivatives depend on the nature of both the linking group and any substituents on the phenol rings. wikipedia.org

The general name often includes a letter that denotes the reactant used to form the bridging carbon atom. wikipedia.org For example, Bisphenol A (BPA) is derived from the reaction of two phenol equivalents with a cetone. wikipedia.org Similarly, Bisphenol F (BPF) uses f ormaldehyde, and Bisphenol B (BPB) uses b utanone. wikipedia.orgnih.gov

When the phenolic rings are substituted, standard IUPAC nomenclature is used to describe the identity and position of the substituents. A prominent example is Tetrabromobisphenol A (TBBPA), a widely used flame retardant. nih.gov Its formal name is 4,4'-(1-Methylethylidene)bis[2,6-dibromophenol], indicating that each phenol ring is substituted with two bromine atoms at positions 2, 2', 6, and 6'. bcp-instruments.com

The compound of focus, 2,2'-Methylenebis(4,6-dibromophenol) , fits squarely within this classification system.

"Methylenebis(phenol)" : This indicates two phenol rings are linked by a methylene (B1212753) (-CH₂-) bridge, derived from formaldehyde. This places it in the "Bisphenol F" family.

"2,2'-" : This prefix specifies that the methylene bridge connects the two phenol rings at the C2 and C2' positions, respectively.

"(4,6-dibromo)" : This indicates that each phenol ring has two bromine atoms, one at position 4 and one at position 6.

Below is an interactive data table classifying common bisphenol derivatives by their linking group.

| Compound Name | Abbreviation | Linking Group Precursor | CAS Number |

| Bisphenol A | BPA | Acetone | 80-05-7 wikipedia.org |

| Bisphenol F | BPF | Formaldehyde | 620-92-8 wikipedia.org |

| Bisphenol B | BPB | Butanone | 77-40-7 nih.gov |

| Bisphenol AF | BPAF | Hexafluoroacetone | 1478-61-1 nih.gov |

| Bisphenol S | BPS | Sulfur Trioxide | 80-09-1 wikipedia.org |

Overview of Current Research Landscape and Knowledge Gaps

The current research landscape for 2,2'-Methylenebis(4,6-dibromophenol) is characterized by a significant lack of specific studies on the compound itself. While synthesis methods for related brominated diphenylmethane derivatives have been documented, a detailed investigation into the specific applications, biological activities, and toxicological profile of 2,2'-Methylenebis(4,6-dibromophenol) is not apparent in the existing scientific literature. tandfonline.com

Consequently, the current understanding must be inferred from research on analogous compounds. Studies on other brominated phenols and bisphenols, such as TBBPA, have primarily focused on their roles as flame retardants and the associated environmental and health concerns, including potential endocrine disruption and cytotoxicity. bcp-instruments.comnih.gov Research into naturally occurring bromophenols has revealed potentially beneficial biological activities, such as antioxidant and anticancer effects, suggesting a possible avenue of investigation for synthetic analogues. mdpi.comtandfonline.com

This disparity highlights several critical knowledge gaps that represent important future research directions:

Applications and Commercial Use: It is unclear if 2,2'-Methylenebis(4,6-dibromophenol) is currently in commercial production or use as a flame retardant or for other purposes.

Toxicological Profile: There is a pressing need for comprehensive toxicological data. This includes assessments of its potential for endocrine disruption, genotoxicity, neurotoxicity, and carcinogenicity, which are known concerns for other brominated organic compounds. mdpi.com

Environmental Behavior: The environmental persistence, bioaccumulation potential, and degradation pathways of 2,2'-Methylenebis(4,6-dibromophenol) are unknown. Understanding its environmental fate is crucial to assess any potential ecological risk.

Comparative Analysis: Research is needed to compare its efficacy as a flame retardant and its toxicological profile against widely used BFRs like TBBPA and PBDEs. Such studies would determine if it could be considered a safer alternative or if it poses similar or greater risks.

Biological Activity: Given the observed bioactivity of other bromophenols, investigating 2,2'-Methylenebis(4,6-dibromophenol) for potential antimicrobial, antioxidant, or anticancer properties could uncover novel applications. mdpi.comtandfonline.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

57863-93-1 |

|---|---|

Molecular Formula |

C13H8Br4O2 |

Molecular Weight |

515.8 g/mol |

IUPAC Name |

2,4-dibromo-6-[(3,5-dibromo-2-hydroxyphenyl)methyl]phenol |

InChI |

InChI=1S/C13H8Br4O2/c14-8-2-6(12(18)10(16)4-8)1-7-3-9(15)5-11(17)13(7)19/h2-5,18-19H,1H2 |

InChI Key |

FHTRYIHBMTYTQT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Br)Br)O)O)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies and Process Engineering for 2,2 Methylenebis 4,6 Dibromophenol

Condensation Reactions with Formaldehyde (B43269) and Related Acetals

The direct condensation of 2,4-dibromophenol (B41371) with formaldehyde or its acetal (B89532) equivalents is a primary route for the synthesis of 2,2'-Methylenebis(4,6-dibromophenol). This method relies on the electrophilic substitution of the activated phenol (B47542) ring by a methylene (B1212753) bridge precursor.

Acid-Catalyzed Condensation Techniques

Acid catalysis is a conventional and effective method for promoting the condensation reaction between phenols and formaldehyde. researchgate.net Strong mineral acids, such as sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄), have been traditionally employed to catalyze this transformation. google.commdpi.com The reaction mechanism involves the protonation of formaldehyde, which generates a highly electrophilic carbocation that then attacks the electron-rich ortho position of the phenol.

A typical batch process involves reacting 2,4-dialkylphenols with formaldehyde in the presence of an acid catalyst at temperatures ranging from 30°C to 140°C. google.com While effective in achieving high conversion rates, the use of strong mineral acids can lead to the formation of significant amounts of acidic wastewater, presenting environmental and disposal challenges.

Optimization of Catalytic Systems and Reaction Media

To address the drawbacks of traditional acid catalysis, research has focused on optimizing catalytic systems and reaction media. researchgate.net The goal is to enhance reaction rates, improve selectivity, and simplify product workup. researchgate.net This includes the exploration of solid acid catalysts and alternative reaction solvents.

The selection of the catalyst and reaction conditions is crucial for maximizing the yield and purity of the desired 2,2'-isomer. The table below summarizes the impact of different catalysts on the synthesis of methylenebis(phenol) analogs.

| Catalyst System | Reactants | Temperature (°C) | Yield (%) | Key Advantages |

| Phosphoric Acid | 2,4-xylenol, methylal | 95-110 | 83 | High yield, simple process |

| Sulfuric Acid | 4-methyl-2-tert-butylphenol, dimethylacetal | 64-70 | 92 | High yield |

| Sulfuric Acid | 4-methyl-2-tert-butylphenol, diethylformal | 85-95 | 99 | Nearly quantitative yield, continuous process potential |

This table presents data on the synthesis of related methylenebis(phenol) compounds, illustrating the effects of different catalytic systems. google.com

Post-Synthetic Bromination of Methylenebis(Phenol) Precursors

An alternative synthetic strategy involves the bromination of a pre-formed 2,2'-methylenebis(phenol) backbone. This approach allows for greater control over the final product's bromination pattern.

Regioselective Bromination Strategies

Achieving regioselectivity in the bromination of phenols is a significant challenge due to the high reactivity of the aromatic ring. researchgate.net The hydroxyl group strongly activates the ortho and para positions, often leading to a mixture of brominated products. libretexts.org To obtain 2,2'-Methylenebis(4,6-dibromophenol) with high purity, bromination must occur specifically at the 4- and 6-positions of each phenolic ring.

Various strategies have been developed to enhance regioselectivity. One approach involves the use of directing groups or specific catalysts to favor bromination at the desired positions. nih.gov For instance, the use of certain layered double hydroxides as brominating reagents has shown excellent regioselectivity, with the para position being highly favored. researchgate.net

Halogenation Reagents and Reaction Conditions

A variety of halogenating agents can be employed for the bromination of phenolic compounds. researchgate.net Elemental bromine (Br₂) is a common reagent, but its use can be hazardous and may lead to over-bromination. researchgate.net N-Bromosuccinimide (NBS) is a milder and more selective brominating agent that is often used in polar solvents like dichloromethane. chemicalbook.com

The choice of solvent and temperature can significantly influence the outcome of the reaction. For example, using N-bromosuccinimide in tetrahydrofuran (B95107) (THF) has been shown to provide better isolated yields of brominated phenols compared to dimethylformamide (DMF). researchgate.net The reaction conditions for the synthesis of 2,6-dibromophenol (B46663), a related compound, are detailed in the table below.

| Halogenating Agent | Co-reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) |

| N-Bromosuccinimide | Diisopropylamine | Dichloromethane | 23 | 79 |

This table provides an example of conditions used for the dibromination of a phenol. chemicalbook.com

Green Chemistry Principles in the Synthesis of Methylenebis(dibromophenol) Analogs

The principles of green chemistry are increasingly being applied to the synthesis of brominated phenols to minimize environmental impact. This includes the use of less hazardous reagents, renewable feedstocks, and more efficient catalytic systems.

The development of solid acid catalysts and the use of water as a solvent are key areas of research. google.comorganic-chemistry.org For instance, a method for preparing halogenated phenol compounds has been developed using a solid acid catalyst and a phase transfer catalyst in a high-pressure reactor, which simplifies the process and reduces waste. google.com Additionally, the use of greener oxidants in combination with bromide sources is being explored to reduce the atom economy issues associated with traditional bromination methods. researchgate.net

Advanced Purification and Isolation Techniques for High Purity Production

The synthesis of 2,2'-Methylenebis(4,6-dibromophenol) often results in a crude product containing unreacted starting materials, isomers, and other by-products. Achieving the high purity required for many applications necessitates advanced purification and isolation techniques. These methods are designed to efficiently remove impurities based on differences in the physicochemical properties of the desired compound and the contaminants. Key techniques employed for the purification of phenolic compounds, which are applicable to 2,2'-Methylenebis(4,6-dibromophenol), include recrystallization, column chromatography, and high-performance liquid chromatography (HPLC).

Recrystallization

Recrystallization is a fundamental and widely used technique for purifying solid organic compounds. The process relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either very soluble or insoluble at all temperatures.

For phenolic compounds, a mixed solvent system, such as ethanol-water or acetic acid-water, is often effective. orgsyn.orgorgsyn.org The crude 2,2'-Methylenebis(4,6-dibromophenol) is dissolved in a minimum amount of the hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities that are more soluble remain in the mother liquor. The purified crystals are then isolated by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried. The efficiency of recrystallization can be enhanced by performing multiple crystallization stages. google.com

Column Chromatography

Flash column chromatography is a versatile and rapid method for purifying organic compounds. orgsyn.org This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase (eluent). orgsyn.org The crude product is first adsorbed onto a small amount of silica gel or a support like Celite. orgsyn.org This is then loaded onto the top of a column packed with silica gel.

The choice of eluent is critical for effective separation. A solvent system is chosen so that the desired compound has a moderate affinity for the stationary phase, allowing it to move down the column at a different rate than the impurities. For moderately polar compounds like 2,2'-Methylenebis(4,6-dibromophenol), a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used. orgsyn.orgmdpi.com By gradually increasing the polarity of the eluent (gradient elution), compounds are selectively eluted from the column and collected in fractions. The purity of the collected fractions is then assessed, and those containing the pure product are combined and the solvent evaporated to yield the purified compound.

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique. It operates on the same principles as column chromatography but uses a high-pressure pump to pass the mobile phase through a column packed with smaller particles, resulting in higher resolution and separation efficiency.

Reverse-phase HPLC (RP-HPLC) is a common mode used for the separation of phenolic compounds. sielc.com In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com An acid, like phosphoric acid or formic acid for mass spectrometry compatibility, is often added to the mobile phase to ensure the phenolic hydroxyl groups are protonated, leading to sharper peaks and better separation. sielc.com A solution of the crude 2,2'-Methylenebis(4,6-dibromophenol) is injected into the HPLC system, and the eluent carrying the separated components passes through a detector. The fraction corresponding to the peak of the desired compound is collected. This method is scalable and can be used for isolating impurities in preparative separation. sielc.com

Below is an illustrative table summarizing the key parameters for these advanced purification techniques as they would be applied to 2,2'-Methylenebis(4,6-dibromophenol), based on general principles and findings for related compounds.

| Technique | Stationary Phase | Mobile Phase/Solvent | Key Parameters | Purity Achieved |

| Recrystallization | Not Applicable | Ethanol/Water or Acetic Acid/Water orgsyn.orgorgsyn.org | Temperature gradient, Cooling rate, Number of cycles google.com | >99% |

| Flash Column Chromatography | Silica Gel orgsyn.org | Hexane/Ethyl Acetate or Dichloromethane orgsyn.orgmdpi.com | Eluent polarity gradient, Flow rate, Fraction size | 95-99% |

| Preparative HPLC | C18 Reverse Phase sielc.com | Acetonitrile/Water with Acid (e.g., Phosphoric Acid) sielc.com | Column dimensions, Flow rate, Injection volume, Gradient profile | >99.9% |

Advanced Spectroscopic and Structural Characterization of 2,2 Methylenebis 4,6 Dibromophenol

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2,2'-Methylenebis(4,6-dibromophenol), ¹H and ¹³C NMR, along with two-dimensional (2D) NMR techniques, provide a detailed map of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 2,2'-Methylenebis(4,6-dibromophenol) is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The hydroxyl (-OH) protons would likely appear as a broad singlet, with a chemical shift that can be sensitive to solvent and concentration. The aromatic protons on the substituted benzene (B151609) rings would produce signals in the aromatic region (typically 6.0-8.0 ppm). Due to the substitution pattern, two distinct aromatic proton signals are anticipated. The methylene (B1212753) bridge (-CH₂-) protons would give rise to a singlet in the upfield region, with its exact chemical shift influenced by the adjacent aromatic rings.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 2,2'-Methylenebis(4,6-dibromophenol)

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Hydroxyl (-OH) | 5.0 - 6.0 | Broad Singlet | 2H |

| Aromatic (H-3/3') | ~7.5 | Doublet | 2H |

| Aromatic (H-5/5') | ~7.2 | Doublet | 2H |

| Methylene (-CH₂-) | ~3.9 | Singlet | 2H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in 2,2'-Methylenebis(4,6-dibromophenol) will produce a distinct signal. The carbon atoms attached to bromine and oxygen will be significantly shifted downfield. The methylene bridge carbon will appear at a characteristic upfield position.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 2,2'-Methylenebis(4,6-dibromophenol)

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C-OH (C-1/1') | 145-150 |

| C-Br (C-2/2', C-4/4', C-6/6') | 110-125 |

| C-H (C-3/3', C-5/5') | 128-135 |

| Methylene (-CH₂-) | 30-40 |

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the connectivity between protons and carbons. A COSY spectrum would show correlations between the coupled aromatic protons, while an HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the assignments made from the 1D spectra.

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of a compound. For 2,2'-Methylenebis(4,6-dibromophenol) (C₁₃H₈Br₄O₂), the monoisotopic mass is calculated to be approximately 511.725781 g/mol . sigmaaldrich.com HRMS can confirm this with high accuracy.

The mass spectrum would also reveal a characteristic isotopic pattern due to the presence of four bromine atoms (isotopes ⁷⁹Br and ⁸¹Br have nearly equal natural abundance). This would result in a cluster of peaks for the molecular ion.

Fragmentation analysis provides insight into the stability of different parts of the molecule. Common fragmentation pathways for this compound would likely involve:

Cleavage of the C-C bond between the methylene bridge and one of the phenolic rings, resulting in fragments corresponding to a dibromophenol moiety.

Loss of bromine atoms.

Loss of the hydroxyl group.

Interactive Data Table: Predicted High-Resolution Mass Spectrometry Data for 2,2'-Methylenebis(4,6-dibromophenol)

| Ion | Formula | Predicted m/z | Description |

| [M]⁺ | C₁₃H₈Br₄O₂ | ~511.7258 | Molecular Ion |

| [M-Br]⁺ | C₁₃H₈Br₃O₂ | ~432.8207 | Loss of one bromine atom |

| [M-CH₂-C₆H₂Br₂O]⁺ | C₆H₃Br₂O | ~250.8633 | Cleavage of the methylene bridge |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of 2,2'-Methylenebis(4,6-dibromophenol) would show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl groups. C-H stretching vibrations of the aromatic rings and the methylene bridge would appear around 2850-3100 cm⁻¹. The C=C stretching vibrations within the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. The C-O stretching and O-H bending vibrations would be found in the 1200-1400 cm⁻¹ range. The C-Br stretching vibrations would appear at lower wavenumbers, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-C backbone of the aromatic rings and the C-C bonds of the methylene bridge would likely show strong Raman signals. The symmetric vibrations of the molecule are often more intense in the Raman spectrum.

Interactive Data Table: Predicted Vibrational Spectroscopy Data for 2,2'-Methylenebis(4,6-dibromophenol)

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Methylene C-H Stretch | 2850-2950 | 2850-2950 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 (strong) |

| C-O Stretch | 1200-1300 | Present |

| C-Br Stretch | < 700 | < 700 |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence emission, provides information about the electronic energy levels within a molecule.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of 2,2'-Methylenebis(4,6-dibromophenol) in a suitable solvent would be expected to show absorption bands corresponding to π → π* transitions within the aromatic rings. The presence of the hydroxyl and bromine substituents would influence the position and intensity of these bands. Typically, substituted phenols exhibit absorption maxima in the 270-290 nm range. The exact wavelength of maximum absorption (λ_max) would be a key characteristic of the compound.

Emission Spectroscopy: Many phenolic compounds are fluorescent. Upon excitation at an appropriate wavelength (determined from the absorption spectrum), 2,2'-Methylenebis(4,6-dibromophenol) may exhibit fluorescence. The emission spectrum would be red-shifted compared to the absorption spectrum (Stokes shift) and would provide information about the excited state of the molecule. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, could also be determined.

Applications in Advanced Materials Science and Chemical Technologies

Integration into Polymeric Systems as Stabilizers and Additives

The incorporation of specialized additives is crucial for enhancing the durability and performance of polymeric materials. 2,2'-Methylenebis(4,6-dibromophenol) is a compound of interest in this regard, with potential applications as both an antioxidant and a fire retardant.

Mechanisms of Antioxidant Action in Polymers

While direct research on the antioxidant mechanisms of 2,2'-Methylenebis(4,6-dibromophenol) is not extensively documented in publicly available literature, its structural similarity to other hindered phenolic antioxidants, such as 2,2'-Methylenebis(4-methyl-6-tert-butylphenol), allows for postulation of its mechanism. Phenolic antioxidants are known to function as stabilizers in polymers by interrupting the free-radical chain reactions that lead to degradation. chemicalbook.com This process typically involves the donation of a hydrogen atom from the hydroxyl (-OH) group to a peroxy radical (ROO•) within the polymer matrix. This action neutralizes the radical and prevents it from abstracting a hydrogen atom from the polymer backbone, thus inhibiting further degradation. The resulting phenoxy radical is stabilized by resonance and steric hindrance from the ortho-substituents (in this case, bromine atoms), which limits its ability to initiate new oxidation chains.

The general mechanism can be summarized in the following table:

| Step | Reaction | Description |

| Initiation | Polymer → R• | Formation of a polymer alkyl radical (R•) due to heat, UV light, or mechanical stress. |

| Propagation | R• + O₂ → ROO• | The alkyl radical reacts with oxygen to form a peroxy radical. |

| ROO• + Polymer-H → ROOH + R• | The peroxy radical abstracts a hydrogen atom from the polymer, creating a hydroperoxide and another alkyl radical. | |

| Termination (by phenolic antioxidant) | ROO• + ArOH → ROOH + ArO• | The phenolic antioxidant (ArOH) donates a hydrogen atom to the peroxy radical, terminating the chain propagation. |

| Stabilization | ArO• | The resulting phenoxy radical (ArO•) is stabilized and does not readily react further. |

This table represents a generalized mechanism for hindered phenolic antioxidants.

Contributions to Fire Retardancy in Polymeric Matrices

Brominated compounds are widely utilized as flame retardants in plastics and other polymeric materials. specialchem.commst.dk Although specific studies detailing the fire retardant performance of 2,2'-Methylenebis(4,6-dibromophenol) are scarce, its high bromine content suggests it could function effectively in this capacity. Brominated flame retardants can operate in both the gas phase and the condensed phase of a fire.

In the gas phase , upon combustion, the compound decomposes and releases hydrogen bromide (HBr). HBr acts as a radical trap, interfering with the high-energy hydrogen (H•) and hydroxyl (•OH) radicals that propagate the fire in the gaseous phase. This quenching action reduces the heat of combustion and can extinguish the flame.

In the condensed phase , the bromine atoms can promote char formation. The resulting char layer acts as an insulating barrier, slowing down the rate of decomposition of the underlying polymer and reducing the release of flammable volatiles into the gas phase.

Catalytic Roles in Chemical Transformations

The phenolic and methylene (B1212753) bridge structure of 2,2'-Methylenebis(4,6-dibromophenol) also presents possibilities for its use in catalysis, although specific examples are not widely reported.

Homogeneous and Heterogeneous Catalysis

There is limited direct evidence for the use of 2,2'-Methylenebis(4,6-dibromophenol) as a catalyst itself. However, related brominated phenolic compounds have been investigated in catalytic systems. For instance, methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR) is a bulky organoaluminum reagent used as a catalyst for the selective rearrangement of epoxides to carbonyl compounds. orgsyn.org This suggests that metal complexes of 2,2'-Methylenebis(4,6-dibromophenol) could potentially be developed for use in homogeneous catalysis, where the ligand structure influences the selectivity and activity of the metal center.

In the realm of heterogeneous catalysis, while no specific applications for this compound are documented, a related compound, 2,2'-methylenebis(4-methyl-6-tert-butylphenol), has been studied in catalytic ozonation processes for water treatment when supported on composite materials. nih.gov

Applications in Ring-Opening Polymerization

Ring-opening polymerization (ROP) is a key method for producing a variety of polymers. While there is no specific literature detailing the use of 2,2'-Methylenebis(4,6-dibromophenol) as an initiator or catalyst for ROP, its di-functional nature (two hydroxyl groups) could theoretically allow it to act as an initiator for the ROP of cyclic esters (like lactide or caprolactone) or epoxides, leading to the formation of polyesters or polyethers with the bisphenolic structure incorporated at the chain end.

Precursors for Specialty Resins and Copolymers

The structure of 2,2'-Methylenebis(4,6-dibromophenol) makes it a potential monomer for the synthesis of specialty polymers. The two phenolic hydroxyl groups can react with various co-monomers to build polymer chains. For example, it could be used in the synthesis of:

Epoxy Resins: By reacting with epichlorohydrin, it could form a brominated epoxy resin. These resins are valued for their enhanced fire retardancy and chemical resistance.

Polycarbonates: Condensation polymerization with phosgene (B1210022) or a phosgene equivalent could yield a polycarbonate with high bromine content, again contributing to flame retardant properties.

Polyesters and Polyethers: Reaction with diacids, diacyl chlorides, or other di-functional monomers could lead to the formation of a range of specialty polyesters and polyethers with the brominated bisphenol unit integrated into the polymer backbone.

The incorporation of this brominated bisphenol into the polymer structure can impart desirable properties such as thermal stability, chemical resistance, and inherent flame retardancy.

Use as Analytical Reagents and Chromatographic Standards

While specific documented applications of 2,2'-Methylenebis(4,6-dibromophenol) as a routine analytical reagent or a certified chromatographic standard are not extensively reported in publicly available literature, its chemical structure and properties lend it to potential uses in these areas. The presence of multiple bromine atoms and phenolic hydroxyl groups provides sites for specific interactions that can be leveraged in analytical methodologies.

Chromatographic Analysis

The compound itself can be effectively separated and analyzed using chromatographic techniques. Research has demonstrated the successful separation of 2,2'-Methylenebis(4,6-dibromophenol) using reverse-phase high-performance liquid chromatography (HPLC). epa.gov A developed HPLC method utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. epa.gov This indicates that the compound is stable and detectable under standard chromatographic conditions, a prerequisite for its potential use as a reference standard.

The established HPLC method is scalable and can be adapted for preparative separations to isolate impurities, as well as for pharmacokinetic studies. epa.gov For mass spectrometry (MS) compatible applications, formic acid is substituted for phosphoric acid in the mobile phase. epa.gov The availability of such analytical methods is crucial for establishing the purity of the compound if it were to be used as a reference standard.

Table 1: Chromatographic Conditions for the Analysis of 2,2'-Methylenebis(4,6-dibromophenol)

| Parameter | Details |

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Mode | Reverse-Phase (RP) |

| Stationary Phase | C18 Column |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS) |

| Application | Analytical separation, impurity isolation, pharmacokinetic studies |

| Data derived from a study on the separation of 2,2'-Methylenebis(4,6-dibromophenol). epa.gov |

Potential as an Analytical Reagent

Structurally similar brominated and chlorinated bisphenolic compounds, such as 2,2'-Methylenebis(6-bromo-4-chlorophenol), are utilized as reagents in various analytical methods. chemimpex.com These compounds can aid researchers in the detection and quantification of other chemical substances within complex mixtures. chemimpex.com Given the structural similarities, it is plausible that 2,2'-Methylenebis(4,6-dibromophenol) could serve a similar function, potentially as a derivatizing agent or a participant in specific colorimetric or electrochemical reactions, although specific applications have not been detailed in available research.

Use as a Chromatographic Standard

For a compound to serve as a chromatographic standard, it must be available in a highly pure form and be stable under analytical conditions. While methods for the analysis and purification of 2,2'-Methylenebis(4,6-dibromophenol) exist, its certification as a reference standard for the quantification of other analytes is not widely documented. However, its stable nature and clear chromatographic profile suggest its potential for such applications, should the need arise in specific analytical contexts.

Environmental Transformation and Degradation Pathways of 2,2 Methylenebis 4,6 Dibromophenol

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that break down chemical compounds. For 2,2'-Methylenebis(4,6-dibromophenol), key abiotic mechanisms include photodegradation and hydrolysis.

Photodegradation, the breakdown of compounds by light, is a significant abiotic degradation pathway for many organic pollutants. For brominated phenols, this process can occur through reductive debromination. While direct studies on the photodegradation of 2,2'-Methylenebis(4,6-dibromophenol) are limited, research on structurally similar compounds like 4,4'-isopropylidenebis(2,6-dibromophenol) (Tetrabromobisphenol A or TBBPA) provides valuable insights.

Studies on TBBPA have shown that it can undergo reductive photodegradation on the surface of materials like magnetite (Fe3O4), a common iron oxide in soils and sediments. nih.govnih.gov This process is considered an Advanced Reduction Process (ARP) and is an alternative to oxidative degradation methods. nih.govnih.gov The degradation of TBBPA in the presence of Fe3O4 photocatalysts follows pseudo-first-order kinetics. nih.govnih.gov This suggests that under certain environmental conditions, particularly in the presence of sunlight and iron-containing minerals, 2,2'-Methylenebis(4,6-dibromophenol) could also undergo reductive debromination, leading to the formation of less brominated and potentially more mobile or biodegradable compounds. The efficiency of such processes is influenced by factors like the type of photocatalyst and the reaction conditions. nih.govnih.gov

Pyrolysis, a thermal degradation process in the absence of oxygen, of brominated phenols has been shown to proceed via a radical debromination mechanism, yielding HBr and phenol (B47542) as the main products. researchgate.net

Table 1: Research Findings on Photodegradation of a Structurally Related Brominated Phenol

| Compound | Process | Catalyst/Medium | Key Findings | Reference |

|---|---|---|---|---|

| 4,4'-Isopropylidenebis(2,6-dibromophenol) (TBBPA) | Reductive Photodegradation | Fe3O4 (magnetite) photocatalysts | Degradation follows pseudo-first-order kinetics; demonstrates the potential for reductive degradation of polyhalogenated compounds. nih.govnih.gov | nih.govnih.gov |

| 2,6-dibromophenol (B46663) | Pyrolysis | Reductive medium (polypropylene or polyethylene) | Main products were HBr and phenol, indicating a radical debromination mechanism. researchgate.net | researchgate.net |

The oxidation of bromophenols by manganese oxides, which are common in the environment, can lead to the formation of other brominated phenolic compounds. nih.gov This process involves the initial oxidation of bromide ions to active bromine, which then brominates the phenol. nih.gov Furthermore, the oxidation of bromophenols with potassium permanganate (B83412) can lead to the formation of dimeric products like hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and hydroxylated polybrominated biphenyls (OH-PBBs). acs.org

Biotic Transformation Pathways

Biotic transformation, or biodegradation, involves the breakdown of organic compounds by microorganisms. This is a critical pathway for the environmental degradation of many persistent organic pollutants.

One of the documented biotransformation pathways for halogenated phenols is O-methylation, where a methyl group is enzymatically added to the hydroxyl group of the phenol. This process can be carried out by various bacteria, including strains of Rhodococcus and Acinetobacter. nih.govnih.govasm.orgresearchgate.net A study on the bacterial O-methylation of various halogen-substituted phenols found that the gram-positive bacterium Rhodococcus sp. was capable of O-methylating tetrabromobisphenol-A (TBBPA), a structurally related brominated flame retardant. nih.govresearchgate.net In contrast, the gram-negative Acinetobacter sp. did not show this capability for TBBPA. nih.govresearchgate.net This suggests that microbial O-methylation of 2,2'-Methylenebis(4,6-dibromophenol) could occur in the environment, potentially altering its bioavailability and toxicity. The rate of O-methylation can be influenced by the pattern of substitution on the phenol ring. nih.govresearchgate.net

Besides O-methylation, microbial degradation of brominated phenols can proceed through debromination, which is the removal of bromine atoms from the aromatic ring. This can occur under both aerobic and anaerobic conditions. researchgate.netmdpi.com For example, a consortium of four bacterial strains was shown to degrade brominated flame retardants like dibromoneopentyl glycol (DBNPG) and tribromoneopentyl alcohol (TBNPA) in aerobic conditions, with degradation being dependent on the presence of an additional carbon source. mdpi.com

Table 2: Microbial O-Methylation of Halogenated Phenols

| Bacterial Strain | Substrate | Transformation | Key Findings | Reference |

|---|---|---|---|---|

| Rhodococcus sp. (gram-positive) | Tetrabromobisphenol-A (TBBPA) | O-methylation | Capable of O-methylating TBBPA. nih.govresearchgate.net | nih.govresearchgate.net |

| Acinetobacter sp. (gram-negative) | Tetrabromobisphenol-A (TBBPA) | O-methylation | Resistant to O-methylation by this strain. nih.govresearchgate.net | nih.govresearchgate.net |

The microbial degradation of aromatic compounds, including phenols, involves a series of enzymatic reactions. frontiersin.orgnih.gov The initial step in the degradation of phenols often involves hydroxylation, catalyzed by phenol hydroxylases, to form catechols. frontiersin.orgnih.gov These catechols are then subject to ring cleavage by dioxygenase enzymes, which can occur via either the ortho- or meta-cleavage pathway. frontiersin.orgnih.gov

For halogenated phenols, dehalogenation is a crucial step. researchgate.netmdpi.com This can be catalyzed by various enzymes, including dehalogenases. researchgate.net In the case of 2,4,6-tribromophenol (B41969) (TBP), a novel pathway involving consecutive oxidative and hydrolytic debromination has been identified in Cupriavidus sp. CNP-8. nih.gov This process is catalyzed by a two-component FAD-dependent monooxygenase, HnpAB. nih.gov The anaerobic degradation of phenol can proceed through phosphorylation to phenylphosphate, followed by carboxylation. nih.gov The genes encoding the enzymes for these pathways, such as phenylphosphate synthase and phenylphosphate carboxylase, have been identified in bacteria like Desulfatiglans anilini. nih.gov

While the specific enzymes for the degradation of 2,2'-Methylenebis(4,6-dibromophenol) have not been characterized, it is plausible that similar enzymatic machinery is involved, including monooxygenases for initial hydroxylation and debromination, followed by ring-cleavage dioxygenases.

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.netnih.govepfl.chresearchgate.net These processes are considered effective for the degradation of refractory compounds like brominated flame retardants.

Several AOPs have been investigated for the degradation of brominated phenols. The oxidation of tetrabromobisphenol S (TBBPS), an emerging brominated flame retardant, by unactivated peroxymonosulfate (B1194676) (PMS) has been shown to be accelerated by the release of bromide ions, which act as a catalyst. nih.gov The degradation of p-bromophenol has been successfully achieved using a novel Zr/Ag-TiO2@rGO photocatalyst under visible light, leading to significant detoxification of the compound. nih.gov

Ozonation is another AOP that has been studied for the degradation of brominated compounds. However, a drawback of ozonolysis of TBBPA is the formation of bisphenol A (BPA), another compound of environmental concern. mdpi.com In contrast, photocatalysis of TBBPA using magnetite catalysts led to the formation of smaller molecule compounds. mdpi.com The oxidation of TBBPA with potassium permanganate has also been shown to be an effective treatment method, resulting in several degradation products. nih.gov

Table 3: Examples of AOPs for the Degradation of Brominated Phenols

| AOP Method | Target Compound | Key Findings | Reference |

|---|---|---|---|

| Unactivated Peroxymonosulfate (PMS) Oxidation | Tetrabromobisphenol S (TBBPS) | Degradation is autocatalyzed by the release of bromide ions. nih.gov | nih.gov |

| Visible Light Photocatalysis | p-Bromophenol | Effectively degraded using a Zr/Ag-TiO2@rGO photocatalyst, with significant detoxification. nih.gov | nih.gov |

| Ozonolysis vs. Photocatalysis | Tetrabromobisphenol A (TBBPA) | Ozonolysis led to the formation of BPA, while photocatalysis with magnetite resulted in smaller molecules. mdpi.com | mdpi.com |

| Potassium Permanganate Oxidation | Tetrabromobisphenol A (TBBPA) | Effective degradation over a wide pH range, with the identification of several brominated products. nih.gov | nih.gov |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic structure of medium-sized organic molecules like 2,2'-Methylenebis(4,6-dibromophenol). DFT calculations can be employed to determine a variety of electronic properties that dictate the molecule's reactivity.

Key applications of DFT for this compound would include the calculation of:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of chemical reactivity and the kinetic stability of the molecule. A smaller gap suggests higher reactivity.

Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-poor regions of the molecule, which is fundamental to understanding its interaction with other chemical species.

Electrostatic Potential Maps: These maps visualize the electrostatic potential on the molecule's surface, indicating sites susceptible to electrophilic or nucleophilic attack. For 2,2'-Methylenebis(4,6-dibromophenol), the electron-rich oxygen atoms of the hydroxyl groups and the bromine-substituted carbon atoms would be of particular interest.

Spectroscopic Properties: DFT can predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the interpretation of experimental results.

Studies on similar halogenated bisphenol A analogs have successfully used DFT to evaluate their binding activities to biological receptors, demonstrating the power of this method in predicting molecular interactions. nih.gov

The three-dimensional structure of 2,2'-Methylenebis(4,6-dibromophenol) is not rigid. The two phenol (B47542) rings can rotate around the bonds connecting them to the central methylene (B1212753) bridge. Conformational analysis is the study of the different spatial arrangements (conformers) of the molecule and their relative energies.

Geometry optimization is a computational process that finds the lowest energy arrangement of atoms, corresponding to the most stable conformer. For 2,2'-Methylenebis(4,6-dibromophenol), this would involve calculating the potential energy surface as a function of the dihedral angles of the C-C-C-C backbone that includes the methylene bridge. This analysis reveals the most stable conformations and the energy barriers between them. A study on methylene-bridged dicyclooctatetraene utilized geometry optimization to identify multiple energy minima, highlighting the conformational complexity introduced by such bridges. nih.gov The interplay of steric hindrance from the bulky bromine atoms and potential intramolecular hydrogen bonding between the hydroxyl groups would be key factors determining the preferred geometry.

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Global Minimum | 60 | -60 | 0.0 |

| Local Minimum 1 | 180 | 60 | 2.5 |

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum mechanics is ideal for understanding a single molecule, molecular dynamics (MD) simulations are the tool of choice for studying the behavior of molecules in a condensed phase (like in a solvent or interacting with a biological membrane) over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a dynamic picture of intermolecular interactions.

For 2,2'-Methylenebis(4,6-dibromophenol), MD simulations could be used to investigate:

Solvation: How the molecule interacts with solvent molecules, such as water. This is crucial for understanding its solubility and transport properties.

Aggregation: Whether multiple molecules of 2,2'-Methylenebis(4,6-dibromophenol) tend to clump together in a given environment.

Membrane Permeation: MD simulations can model the interaction of the molecule with a lipid bilayer, providing insights into its ability to cross cell membranes. Studies on bisphenol A (BPA) have used MD simulations to explore its permeation through membranes and the formation of pores. nih.gov

Binding to Proteins: If a biological target is known, MD simulations can be used to study the binding process and the stability of the molecule-protein complex in detail. Such simulations have been instrumental in understanding the interaction of BPA with various nuclear receptors. plos.org

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural features of molecules with their physicochemical properties. These models are highly valuable for predicting the properties of new or untested compounds.

For 2,2'-Methylenebis(4,6-dibromophenol), a QSPR model could be developed to predict key physicochemical parameters. This would involve:

Descriptor Calculation: Calculating a large number of molecular descriptors that encode structural, electronic, and topological information.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates a subset of these descriptors with an experimentally determined property (e.g., boiling point, vapor pressure, or solubility) for a series of related phenol compounds.

Prediction: Using the developed model to predict the property for 2,2'-Methylenebis(4,6-dibromophenol).

In silico tools are increasingly used to predict the ecotoxicological properties of bisphenols by employing QSPR approaches. mdpi.com

The phenolic hydroxyl groups are the most acidic protons in 2,2'-Methylenebis(4,6-dibromophenol). Computational methods can provide significant insights into its acidity (pKa) and hydrogen bonding capabilities.

Acidity (pKa) Prediction: The pKa can be predicted using QSPR models. For a training set of various phenols with known pKa values, molecular descriptors such as the charge on the acidic hydrogen, the charge on the phenolic oxygen, and descriptors related to hydrogen bonding ability can be calculated. nih.gov A model can then be built to predict the pKa of 2,2'-Methylenebis(4,6-dibromophenol). The electron-withdrawing nature of the bromine atoms is expected to increase the acidity of the phenolic protons compared to unsubstituted bisphenols.

Hydrogen Bonding Analysis: The ability of the hydroxyl groups to act as hydrogen bond donors and the oxygen and bromine atoms to act as hydrogen bond acceptors is critical to its intermolecular interactions. Computational methods can quantify the strength of these hydrogen bonds. nih.gov DFT calculations can be used to model the geometry and energetics of hydrogen-bonded dimers or clusters involving 2,2'-Methylenebis(4,6-dibromophenol) and other molecules, such as water or biological residues. researchgate.net This is crucial for understanding its behavior in biological systems, as hydrogen bonds often play a key role in ligand-receptor binding. bwise.kr

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2,2'-Methylenebis(4,6-dibromophenol) |

| Bisphenol A (BPA) |

Reaction Mechanism Elucidation through Computational Transition State Theory

Computational transition state theory has emerged as a powerful tool for elucidating the complex reaction mechanisms involved in the formation of methylene-bridged polyphenols, such as 2,2'-Methylenebis(4,6-dibromophenol). While specific computational studies on the reaction mechanism of 2,2'-Methylenebis(4,6-dibromophenol) are not extensively available in the public domain, the fundamental reaction pathways can be inferred from theoretical investigations on the condensation of phenols with formaldehyde (B43269). These studies, often employing Density Functional Theory (DFT), provide significant insights into the intermediates, transition states, and potential energy barriers that govern the formation of the methylene bridge between phenolic units. mdpi.commdpi.com

The synthesis of bisphenols from phenols and formaldehyde is a cornerstone of polymer chemistry. chem-soc.si The reaction mechanism, particularly under basic or acidic conditions, has been a subject of extensive research. Computational studies have been instrumental in validating and refining the proposed mechanistic pathways. mdpi.commdpi.com

A central hypothesis in the base-catalyzed condensation of phenols with formaldehyde is the formation of a quinone methide (QM) intermediate. mdpi.com Theoretical calculations have provided strong evidence for the existence of these highly reactive species. The formation of the methylene bridge is understood to proceed through the electrophilic attack of a hydroxymethylphenol or its corresponding quinone methide on another phenol molecule.

Two primary mechanisms for the formation of the quinone methide have been identified through computational analysis: the E1cb (elimination unimolecular conjugate base) mechanism and a water-aided intramolecular water elimination mechanism. mdpi.com DFT calculations have suggested that the water-aided pathway is often energetically more favorable. mdpi.com

The subsequent condensation step involves the reaction of the quinone methide intermediate with a phenolate (B1203915) ion. Computational studies have mapped out the potential energy surface for this reaction, identifying the transition state and calculating the associated energy barrier. For instance, in the condensation of phenol with formaldehyde, the energy barrier for the reaction between an ortho-quinone methide and a phenolate to form a methylene-bridged bisphenol has been calculated. mdpi.com

These theoretical investigations have also shed light on the regioselectivity of the condensation reaction, explaining the prevalence of certain isomers (e.g., ortho-para linkages over ortho-ortho linkages). mdpi.com The calculated energy barriers for the formation of different quinone methide intermediates (ortho vs. para) and their subsequent reactions can rationalize the experimentally observed product distributions. mdpi.commdpi.com

Table 1: Calculated Energy Barriers for Key Reaction Steps in Phenol-Formaldehyde Condensation (Illustrative Data)

| Reaction Step | Mechanism | Calculated Energy Barrier (kJ/mol) | Reference |

| o-Quinone Methide Formation | Water-Aided Elimination | 145.8 | mdpi.com |

| p-Quinone Methide Formation | Water-Aided Elimination | Lower than o-QM | mdpi.com |

| o-p Condensation via QM | SN2-like | ~90-100 | mdpi.com |

| o-p Condensation | Direct SN2 | 172.1 | mdpi.com |

This table is illustrative and based on data for the general phenol-formaldehyde reaction. The actual energy barriers for 2,2'-Methylenebis(4,6-dibromophenol) would be influenced by the presence of bromine substituents.

The application of transition state theory allows for the calculation of reaction rate constants from the Gibbs free energy of activation. youtube.com This theoretical framework connects the microscopic world of molecular structures and energies to the macroscopic observables of reaction kinetics. youtube.comiiardjournals.org By comparing the calculated energy barriers of different potential pathways, researchers can predict the most likely reaction mechanism. For example, the significantly higher energy barrier calculated for a direct SN2 mechanism compared to the quinone methide pathway provides strong support for the latter as the dominant reaction route in base-catalyzed phenol-formaldehyde condensations. mdpi.com

While the direct computational elucidation of the reaction mechanism for 2,2'-Methylenebis(4,6-dibromophenol) remains a subject for future research, the principles and methodologies established through studies of simpler, analogous systems provide a robust framework for understanding its formation.

Emerging Research Directions and Future Outlook for 2,2 Methylenebis 4,6 Dibromophenol

Development of Novel and Sustainable Synthetic Methodologies

Traditional methods for the synthesis of brominated phenols often involve hazardous reagents like elemental bromine and can suffer from a lack of selectivity. cambridgescholars.com The drive towards green chemistry is pushing researchers to develop safer, more efficient, and environmentally benign synthetic routes.

Key emerging strategies applicable to the synthesis of 2,2'-Methylenebis(4,6-dibromophenol) and its precursors include:

Oxidative Bromination: A highly efficient and rapid protocol has been developed for synthesizing substituted phenols from arylboronic acids using aqueous hydrogen peroxide as an oxidant. rsc.org By incorporating hydrogen bromide (HBr) into the reaction, a one-pot process can yield brominated phenols directly, avoiding harsh conditions and complex purification steps. rsc.org This method is scalable and operates at room temperature, representing a significant advancement in green synthesis. rsc.org

Safer Brominating Agents: To replace corrosive and hazardous liquid bromine, researchers are exploring alternative reagents. chemindigest.com A "green" brominating reagent based on a bromide-bromate couple can be prepared and used under aqueous acidic conditions, eliminating the need for special equipment and minimizing hazardous byproducts. chemindigest.com Other alternatives like N-bromosuccinimide (NBS) have long been used for brominations under milder conditions. cambridgescholars.com

Regioselective Synthesis: Controlling the position of bromine substitution on the phenol (B47542) ring is a significant challenge due to the minor electronic differences between the ortho and para positions. chemistryviews.org A notable development is the use of trimethylsilyl (B98337) bromide (TMSBr) in combination with bulky sulfoxides. chemistryviews.org This system achieves high para-selectivity, and the thioether byproduct can be recycled, making the process more sustainable. chemistryviews.org

Biocatalytic Approaches: The use of enzymes in synthesis represents a frontier in green chemistry. chemrxiv.org Biocatalytic cascades, leveraging enzymes from pathways like the nucleoside salvage pathway, are being designed to create functionalized molecules from simple starting materials. chemrxiv.org While not yet applied directly to this specific compound, the development of biocatalytic platforms for complex syntheses opens future possibilities for producing brominated phenols.

Table 1: Comparison of Sustainable Synthetic Methodologies for Brominated Phenols

| Methodology | Reagents | Key Advantages | Relevant Findings |

|---|---|---|---|

| Oxidative Bromination | Arylboronic acids, H₂O₂, HBr | Rapid (one-minute reaction), scalable, room temperature, one-pot process. rsc.org | Achieves very good to excellent yields without chromatographic purification. rsc.org |

| Bromide-Bromate Couple | Bromide, Bromate, Acid | Replaces liquid bromine, safe to handle, no hazardous byproducts. chemindigest.com | Can be tailored for substitution, addition, or oxidation reactions. chemindigest.com |

| Regioselective Bromination | Phenols, TMSBr, Bulky Sulfoxides | High para-selectivity (up to 99/1), recyclable byproduct, no column chromatography needed. chemistryviews.org | The high selectivity is potentially due to an O–H···S hydrogen bond interaction. chemistryviews.org |

Exploration of Unconventional Reactivity and Functionalization Pathways

Beyond its synthesis, research is focused on using 2,2'-Methylenebis(4,6-dibromophenol) as a scaffold to create novel molecules with unique functionalities. The presence of reactive hydroxyl groups and bromine atoms provides multiple sites for chemical modification.

Derivatization for Biological Activity: Scientists are synthesizing new derivatives of bromophenols to explore their potential as bioactive compounds. In one study, novel bromophenol derivatives were created through the alkylation of substituted benzenes followed by O-demethylation using boron tribromide (BBr3). mdpi.com These new compounds were then tested for their ability to inhibit metabolic enzymes like carbonic anhydrase and acetylcholinesterase, showing potential for applications in treating diseases like glaucoma and Alzheimer's. mdpi.com

Introduction of Lactam Moieties: In an effort to create analogs of natural marine compounds, researchers have successfully synthesized brominated polyphenols containing lactam fragments. researchgate.net These syntheses were achieved by brominating pyrrolidone and caprolactam derivatives of various phenols. researchgate.net One of the resulting compounds, 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one, demonstrated antibacterial activity against Staphylococcus epidermidis. researchgate.net This pathway highlights how the core bromophenol structure can be functionalized to generate compounds with specific antimicrobial properties.

These studies demonstrate that the 2,2'-Methylenebis(4,6-dibromophenol) framework is not static but a versatile building block for creating more complex molecules with targeted biological or chemical properties.

Design of Advanced Materials with Tunable Properties

Brominated phenols and their derivatives have long been used as flame retardants in a wide array of polymers and resins. europa.eu The future in this area lies in designing "smart" materials where the compound is not just a passive additive but an integral component that confers specific, tunable properties.

Flame Retardant Polymers: As a brominated compound, 2,2'-Methylenebis(4,6-dibromophenol) has inherent flame-retardant properties. It can be incorporated into materials like polyester (B1180765) polymers to reduce their flammability. europa.eu Future research will likely focus on covalently bonding such molecules into the polymer backbone, which can prevent leaching—a common problem with additive flame retardants.

Antimicrobial and Preservative Coatings: A structurally similar compound, 2,2'-Methylenebis(6-bromo-4-chlorophenol), is noted for its strong antibacterial and antifungal properties. chemimpex.com This makes it valuable for developing antimicrobial formulations for coatings, plastics, and textiles, as well as for use as a wood preservative. chemimpex.com By analogy, 2,2'-Methylenebis(4,6-dibromophenol) could be explored for similar applications, creating advanced materials that are not only structurally sound but also resistant to microbial growth and decay. The stability and reactivity of such compounds make them ideal for integration into formulations that enhance the durability and performance of various materials. chemimpex.com

Innovative Strategies for Environmental Remediation and Waste Valorization

The persistence of brominated compounds in the environment is a significant concern, driving research into effective degradation and remediation technologies. researchgate.net Brominated phenols can be released into the environment through the degradation of other brominated flame retardants (BFRs) and have been detected in soil, sediment, and dust. nih.govnih.gov

Advanced Oxidation/Reduction Processes (AOPs/ARPs): These technologies are promising for breaking down persistent organic pollutants.

Photocatalysis: The degradation of a close analog, 4,4′-isopropylidenebis(2,6-dibromophenol) (TBBPA), has been successfully demonstrated using magnetite (Fe₃O₄) photocatalysts. mdpi.comnih.gov Under UV irradiation, these catalysts can facilitate reductive degradation, with studies showing up to 80% removal of TBBPA within 30 minutes. nih.gov This method is more effective than ozonolysis alone for TBBPA degradation. mdpi.com

Catalytic Ozonation: For another similar compound, 2,2'-methylenebis(4-methyl-6-tert-butylphenol), a catalytic ozonation system using a nano-Fe₃O₄ composite removed over 70% of the compound from landfill leachate. nih.gov The process works by generating highly reactive hydroxyl radicals that efficiently degrade the target molecule. nih.gov

Bioremediation: Natural degradation pathways exist, although they can be slow. Bacteria can degrade brominated phenols under both aerobic and anaerobic conditions, with oxygen enhancing the efficiency. nih.gov Anaerobic degradation often proceeds through reductive dehalogenation, where bromine atoms are sequentially removed. nih.gov For instance, 2,4,6-tribromophenol (B41969) can be debrominated to 4-bromophenol (B116583) and eventually to phenol. nih.gov

A key challenge is that abiotic processes like UV phototransformation or combustion can sometimes create more toxic byproducts, such as polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs/PBDFs). nih.gov Future research must therefore focus not only on degrading the parent compound but also on ensuring the complete mineralization or detoxification of its byproducts.

Table 2: Emerging Environmental Remediation Strategies for Brominated Phenols

| Strategy | Method | Key Findings | Potential for 2,2'-Methylenebis(4,6-dibromophenol) |

|---|---|---|---|

| Photocatalysis | Magnetite (Fe₃O₄) catalysts with UV light. | Effective for reductive degradation of TBBPA, achieving significant removal in minutes. mdpi.comnih.gov | Highly promising due to structural similarity; could offer an efficient degradation pathway. |

| Catalytic Ozonation | Ozone combined with nano-Fe₃O₄ composites. | Generated hydroxyl radicals effectively degraded a similar methylenebisphenol compound. nih.gov | Likely to be effective, leveraging advanced oxidation to break down the molecule. |

| Bioremediation | Microbial degradation (aerobic/anaerobic). | Bacteria can perform reductive dehalogenation, but the process can be slow. nih.gov | A potential "natural" attenuation process, but may require enhancement for practical application. |

Interdisciplinary Studies on Related Brominated Phenolic Compounds and Their Analogs

The study of 2,2'-Methylenebis(4,6-dibromophenol) does not occur in isolation. It is part of a large family of brominated phenols, and understanding its properties requires comparison with its well-studied analogs, such as 2,4,6-tribromophenol (2,4,6-TBP) and tetrabromobisphenol A (TBBPA). nih.govnih.gov

Environmental Occurrence and Fate: Interdisciplinary studies track the presence of these compounds in various environmental compartments. For example, 2,4,6-TBP and TBBPA are frequently detected in soil at e-waste recycling sites, in house dust, and in freshwater sediments. nih.govnih.gov 2,4,6-TBP is often the most predominant brominated phenol found in environmental and food samples, likely because it is also a degradation product of other BFRs. europa.eunih.gov Research on these analogs provides a model for predicting the environmental behavior of 2,2'-Methylenebis(4,6-dibromophenol).

Comparative Toxicology: The toxicity of brominated phenols is a major focus of interdisciplinary research, linking chemistry with toxicology and public health. Studies on 2,4,6-TBP in animal models have identified the liver and kidneys as primary target organs for toxicity. europa.euresearchgate.neteuropa.eu While 2,4,6-TBP is considered unlikely to be genotoxic in vivo, it has shown evidence of endocrine-disrupting potential and possible antiandrogenic and neurodevelopmental effects. nih.govresearchgate.net By comparing the structure and toxicological profiles of analogs like 2,6-dibromophenol (B46663) (2,6-DBP) and TBBPA, scientists can make more informed predictions about the potential hazards of less-studied compounds like 2,2'-Methylenebis(4,6-dibromophenol). nist.govnih.govmedchemexpress.com

This comparative approach is crucial for risk assessment. Given the vast number of chemical compounds, it is often not feasible to conduct full toxicological studies on every one. By grouping similar compounds and studying representative examples, regulatory bodies can make broader safety evaluations and prioritize future research. europa.eueuropa.eu

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| 2,2'-Methylenebis(4,6-dibromophenol) | - |

| 2,2'-Methylenebis(6-bromo-4-chlorophenol) | - |

| 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | - |

| 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one | - |

| 2,4,6-tribromophenol | 2,4,6-TBP |

| 2,6-dibromophenol | 2,6-DBP |

| 4,4′-isopropylidenebis(2,6-dibromophenol) | TBBPA |

| Boron tribromide | BBr₃ |

| Hydrogen bromide | HBr |

| Hydrogen peroxide | H₂O₂ |

| N-bromosuccinimide | NBS |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 2,2'-methylenebis(4,6-dibromophenol) in environmental samples?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for quantification and structural confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying the methylene bridge and bromine substitution patterns . Gas chromatography (GC-MS) may also be employed for volatile derivatives. Cross-validate results with peer-reviewed databases like ProQuest and Science Direct to ensure consistency with existing literature .

Q. How can researchers optimize synthesis protocols for 2,2'-methylenebis(4,6-dibromophenol) to minimize byproducts?

- Methodology : Employ factorial design experiments to test variables such as reaction temperature, bromination stoichiometry, and catalyst type (e.g., Lewis acids). Monitor reaction progress via thin-layer chromatography (TLC) and intermediate characterization using Fourier-transform infrared spectroscopy (FTIR) . For scalable synthesis, refer to industrial protocols for structurally similar compounds like 2,2'-methylenebis(4,6-di-tert-butylphenol), adjusting bromination steps to account for steric effects .

Advanced Research Questions

Q. What computational models are suitable for predicting the environmental fate of 2,2'-methylenebis(4,6-dibromophenol)?

- Methodology : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and bioaccumulation potential. Use molecular dynamics simulations to assess interactions with soil organic matter or aquatic colloids. Validate predictions against EPA exposure models, which incorporate monitoring data from industrial point sources and generalized population exposure factors .

Q. How do mechanistic studies resolve contradictions in the oxidative degradation pathways of 2,2'-methylenebis(4,6-dibromophenol)?

- Methodology : Conduct isotope-labeling experiments (e.g., ¹⁸O or ²H) to trace hydroxyl radical attack sites. Compare degradation products across varying pH and UV irradiation conditions using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Contrast results with analogous compounds like tetrabromobisphenol A (TBBPA) to identify bromine-specific degradation barriers .

Q. What experimental frameworks are used to evaluate the endocrine-disrupting potential of 2,2'-methylenebis(4,6-dibromophenol)?

- Methodology : Utilize in vitro reporter gene assays (e.g., ERα/β luciferase) to assess estrogen receptor binding affinity. Pair with in vivo zebrafish embryo toxicity tests to measure developmental endpoints. Cross-reference findings with EPA risk evaluation frameworks, which integrate population-specific exposure factors and activity patterns .

Q. How can researchers design studies to investigate the compound’s role as a polymer additive while avoiding structural degradation?

- Methodology : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine thermal stability thresholds. Use accelerated aging experiments under controlled humidity and temperature to simulate long-term polymer performance. Reference industrial applications of similar methylene-bridged phenols in food-grade polypropylene for methodological guidance .

Methodological and Theoretical Considerations

Q. How should researchers address data gaps in the ecotoxicological profile of 2,2'-methylenebis(4,6-dibromophenol)?

- Methodology : Adopt a tiered testing strategy:

Tier 1 : Acute toxicity assays (e.g., Daphnia magna immobilization, algal growth inhibition).

Tier 2 : Chronic exposure studies focusing on reproductive and genetic endpoints.

Tier 3 : Field mesocosm experiments to assess community-level impacts.

Align protocols with EPA’s weight-of-evidence approach, which prioritizes peer-reviewed data over proprietary studies .

Q. What strategies ensure reproducibility in studies of 2,2'-methylenebis(4,6-dibromophenol)’s catalytic applications?

- Methodology : Document catalyst loading, solvent purity, and reaction atmosphere (e.g., inert vs. aerobic conditions). Use standardized reference materials (e.g., NIST-traceable reagents) and validate results across multiple laboratories. For catalytic dehydrogenation studies, follow methodologies developed for 2,2'-methylenebis(4,6-di-tert-butylphenol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.